molecular formula C13H11N3S B14896545 N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine

N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine

Cat. No.: B14896545
M. Wt: 241.31 g/mol
InChI Key: JEDZTIAIQUPTAY-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure with a pyridin-2-ylmethyl substituent at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine typically involves the reaction of thieno[3,2-c]pyridine derivatives with pyridin-2-ylmethylamine. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol or ethylene glycol . The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products Formed:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated thieno[3,2-c]pyridine derivatives.

Scientific Research Applications

N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor pathways, influencing cellular signaling and function .

Comparison with Similar Compounds

Uniqueness: N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine

InChI

InChI=1S/C13H11N3S/c1-2-6-14-10(3-1)9-16-13-11-5-8-17-12(11)4-7-15-13/h1-8H,9H2,(H,15,16)

InChI Key

JEDZTIAIQUPTAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC=CC3=C2C=CS3

Origin of Product

United States

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